molecular formula C14H8N2 B8039675 2,4'-Diisocyano-1,1'-biphenyl CAS No. 1019-08-5

2,4'-Diisocyano-1,1'-biphenyl

Cat. No.: B8039675
CAS No.: 1019-08-5
M. Wt: 204.23 g/mol
InChI Key: RPOPZNFMPKLDII-UHFFFAOYSA-N
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Description

2,4'-Diisocyano-1,1'-biphenyl is a biphenyl derivative featuring two isocyano (-NC) functional groups at the 2-position of one benzene ring and the 4'-position of the adjacent ring. The biphenyl scaffold consists of two fused aromatic rings connected by a single bond, with substituents influencing electronic and steric properties. Isocyano groups are highly reactive due to their electron-withdrawing nature and ability to participate in coordination chemistry, making this compound valuable in polymer synthesis, ligand design, and catalytic systems .

Properties

IUPAC Name

1-isocyano-2-(4-isocyanophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c1-15-12-9-7-11(8-10-12)13-5-3-4-6-14(13)16-2/h3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOPZNFMPKLDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C2=CC=CC=C2[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307274
Record name 2,4′-Diisocyano-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-08-5
Record name 2,4′-Diisocyano-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4′-Diisocyano-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural Comparison of Biphenyl Derivatives

Compound Name Substituent Positions Functional Group CAS Number Molecular Weight (g/mol)
This compound 2, 4' Isocyano (-NC) Not Available ~290.3 (calculated)
2,4'-Dichloro-1,1'-biphenyl 2, 4' Chloro (-Cl) 34883-39-1 223.1
4,4'-Isopropylidenediphenol (BPA) 4,4' Hydroxy (-OH) 80-05-7 228.29
  • Functional Groups: Isocyano (-NC): High reactivity in polymerization and metal coordination. Chloro (-Cl): Electron-withdrawing but chemically stable, contributing to environmental persistence (e.g., PCBs like PCB-009) . Hydroxy (-OH): Electron-donating, enabling hydrogen bonding (e.g., BPA in plastics) .
  • In contrast, 4,4'-substituted BPA exhibits symmetry, favoring its use in polymer cross-linking .

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